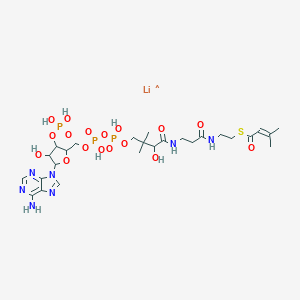
(r)-4,5-Dihydro-1h-imidazol-2-yl(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(r)-4,5-Dihydro-1h-imidazol-2-yl(phenyl)methanol, also known as L-765,314, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of imidazoline derivatives and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of (r)-4,5-Dihydro-1h-imidazol-2-yl(phenyl)methanol is not fully understood, but it is believed to act as a selective agonist for imidazoline receptors. By binding to these receptors, (r)-4,5-Dihydro-1h-imidazol-2-yl(phenyl)methanol can modulate various signaling pathways, leading to its observed physiological effects.
Biochemical and Physiological Effects:
Studies have shown that (r)-4,5-Dihydro-1h-imidazol-2-yl(phenyl)methanol can lower blood pressure by activating imidazoline receptors in the central nervous system and peripheral tissues. It can also improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, (r)-4,5-Dihydro-1h-imidazol-2-yl(phenyl)methanol has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of using (r)-4,5-Dihydro-1h-imidazol-2-yl(phenyl)methanol in lab experiments is its high selectivity for imidazoline receptors, which allows for more specific targeting of these receptors. However, its synthesis can be complicated and time-consuming, and its effects can vary depending on the experimental conditions used.
Future Directions
There are several potential future directions for research on (r)-4,5-Dihydro-1h-imidazol-2-yl(phenyl)methanol. One area of interest is its potential use in the treatment of hypertension and diabetes in humans. Another area of research could focus on its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies could explore the underlying mechanisms of (r)-4,5-Dihydro-1h-imidazol-2-yl(phenyl)methanol's effects and its potential interactions with other drugs.
Synthesis Methods
The synthesis of (r)-4,5-Dihydro-1h-imidazol-2-yl(phenyl)methanol involves a multi-step process that starts with the condensation of 2-phenylglycinol and glyoxylic acid. The resulting product is then subjected to a series of reactions, including reduction, cyclization, and resolution to obtain the desired enantiomer.
Scientific Research Applications
(r)-4,5-Dihydro-1h-imidazol-2-yl(phenyl)methanol has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, diabetes, and neurodegenerative disorders. It has been shown to have a high affinity for imidazoline receptors, which are involved in the regulation of blood pressure, insulin secretion, and neuronal function.
properties
CAS RN |
109055-32-5 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(R)-4,5-dihydro-1H-imidazol-2-yl(phenyl)methanol |
InChI |
InChI=1S/C10H12N2O/c13-9(10-11-6-7-12-10)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,11,12)/t9-/m1/s1 |
InChI Key |
BGKOOWIPOZKILG-SECBINFHSA-N |
Isomeric SMILES |
C1CN=C(N1)[C@@H](C2=CC=CC=C2)O |
SMILES |
C1CN=C(N1)C(C2=CC=CC=C2)O |
Canonical SMILES |
C1CN=C(N1)C(C2=CC=CC=C2)O |
synonyms |
(S)-isomer of alpha-hydroxymethyltolazoline 2-(alpha-hydroxybenzyl)-2-imidazoline alpha-hydroxymethyltolazoline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1R,2S,4R,5S)-6-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol](/img/structure/B25280.png)










